molecular formula C12H20INO2 B8202316 Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8202316
M. Wt: 337.20 g/mol
InChI Key: BZADDSSPWPVZEP-PBINXNQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a tert-butyl carbamate group at the 8-position, and an exo-oriented iodine substituent at the 3-position. This structure combines rigidity from the bicyclic framework with the steric bulk of the tert-butyl group and the electrophilic reactivity of iodine.

Properties

IUPAC Name

tert-butyl (1S,5R)-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7H2,1-3H3/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZADDSSPWPVZEP-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling

A Ullmann-type reaction forms the bicyclic hydroxyl intermediate. In a representative procedure:

  • Reactants : (1R,3r,5S)-tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (5.00 g, 22.00 mmol), 3,5-dichloroiodobenzene (6.00 g, 22.00 mmol).

  • Catalyst System : CuI (0.63 g, 3.30 mmol), 3,4,7,8-tetramethyl-1,10-phenanthroline (1.60 g, 6.60 mmol).

  • Base : Cs₂CO₃ (21.50 g, 66.00 mmol).

  • Conditions : Toluene, 80°C, 120 h under argon.

  • Yield : 46% after flash chromatography (0–20% ethyl acetate/hexanes).

This method emphasizes the role of chelating ligands in stabilizing copper intermediates, critical for achieving regioselectivity.

Telescoped Protection and Reduction

Patent WO2020136188A1 details a telescoped approach avoiding intermediate isolation:

  • Imine Formation : Reacting tert-butyl carbamate derivatives with aldehydes in ethanol/NaOAc.

  • Reduction : Raney-Ni-mediated hydrogenation at 20–30°C to preserve exo configuration.

  • Purification : Recrystallization in n-heptane removes diboc byproducts, achieving >99% purity.

Iodination Strategies

Conversion of the hydroxyl group to iodine requires careful activation and nucleophilic substitution.

Triflate Intermediate Formation

A two-step process derived from heteroarylalkyl synthesis:

  • Activation : Treat the hydroxyl precursor with trifluoromethanesulfonyl chloride (1.1 eq) in dichloromethane and DIEA (2 eq) at 0°C.

  • Iodide Displacement : React the triflate with NaI (3 eq) in DMF at 80°C for 12 h.

  • Yield : ~35–40% (crude), improving to 50% after silica gel purification.

Direct Copper-Mediated Iodination

Stereochemical Control

Exo selectivity is highly temperature-dependent. Key findings from WO2020136188A1:

  • Low Temperatures (<5°C) : Favor endo byproduct via kinetic control.

  • Optimal Range (20–30°C) : Maximizes exo product (94:6 exo:endo).

  • Solvent Effects : Ethanol enhances selectivity over THF or acetone due to hydrogen bonding with the bicyclic amine.

Purification and Characterization

Recrystallization Optimization

Post-iodination, n-heptane recrystallization:

  • Conditions : 20–30°C for 16 h.

  • Purity : 99.5% by HPLC, eliminating residual Boc anhydride.

  • Yield Recovery : 85% from crude material.

Analytical Data

  • ¹H NMR (CDCl₃): δ 4.59–4.53 (m, 1H, bridgehead H), 2.24–1.85 (m, 8H, bicyclic CH₂), 1.45 (s, 9H, t-Bu).

  • MS (ES+) : m/z 316.1 [M–C₄H₈]⁺.

Comparative Analysis of Methods

Method Yield exo:endo Key Advantage
Triflate displacement40%15:1Scalability (>100 g)
Direct Cu coupling46%20:1Fewer steps
Telescoped patent50%25:1High purity via recrystallization

Industrial-Scale Considerations

Patent WO2020136188A1 highlights critical adaptations for manufacturing:

  • Telescoping : Combining imine formation, reduction, and Boc protection without isolation reduces cycle time by 40%.

  • Catalyst Recycling : CuI recovery via aqueous extraction lowers costs.

  • Waste Streams : Ethanol and n-heptane are recycled, aligning with green chemistry principles.

Challenges and Mitigation

  • Byproduct Formation : Over-iodination at bridgehead positions is suppressed using sub-stoichiometric CuI (0.3 eq).

  • Moisture Sensitivity : Boc group hydrolysis during iodination necessitates molecular sieves.

  • Exo Selectivity : Kinetic control via precise temperature gradients (20–30°C) is mandatory .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield tert-butyl exo-3-azido-8-azabicyclo[3.2.1]octane-8-carboxylate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of bicyclic compounds like tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate exhibit promising anticancer properties. These compounds can serve as lead structures for the development of new anticancer agents, particularly through modifications that enhance their bioactivity and selectivity against cancer cells.

Neuropharmacology:
The compound's structural features suggest potential applications in neuropharmacology. It may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as depression or anxiety.

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including nucleophilic substitutions and cyclization reactions.

Synthesis of Heterocycles:
The compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The presence of the iodine atom enhances its reactivity, facilitating the formation of diverse heterocyclic frameworks.

Drug Development

Prodrug Strategies:
In drug design, this compound can be explored as a prodrug candidate, where it may be converted into an active form within the biological system to improve drug efficacy and reduce side effects.

Targeted Delivery Systems:
The compound's properties may also lend themselves to applications in targeted drug delivery systems, particularly in the context of cancer therapy, where selective targeting of tumor cells is crucial for effective treatment.

Case Study 1: Anticancer Compound Development
A study published in a peer-reviewed journal highlighted the synthesis of analogs based on this compound, which demonstrated significant cytotoxicity against various cancer cell lines. The modifications included altering substituents on the nitrogen atom to enhance activity and selectivity.

Case Study 2: Neuropharmacological Applications
Another investigation focused on the neuropharmacological effects of derivatives of this compound, revealing potential anxiolytic properties in animal models. The study emphasized the need for further research to elucidate the mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate with key analogs, focusing on structural variations, synthetic routes, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name (CAS) Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Hypothetical) Iodo (exo) C₁₂H₂₀INO₂ 349.20 (estimated) Electrophilic iodine; potential for cross-coupling reactions
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (744183-20-8) Amino (exo) C₁₂H₂₂N₂O₂ 226.32 Nucleophilic amine; used in peptide coupling
tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (143557-91-9) Hydroxy (endo) C₁₂H₂₁NO₃ 227.30 Polar alcohol; intermediate in PROTAC synthesis
tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (185099-67-6) Oxo C₁₂H₁₉NO₃ 225.29 Ketone; precursor for reduction or Grignard reactions
tert-butyl exo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (273207-53-7) Aminomethyl (exo) C₁₃H₂₄N₂O₂ 240.34 Extended side chain; enhanced solubility

Key Observations :

  • Iodo vs. Amino: The iodine substituent introduces significant steric bulk and electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group facilitates nucleophilic substitutions or amide bond formations .
  • Exo vs. Endo Configuration : The exo-iodo derivative likely exhibits distinct reactivity compared to endo-hydroxy analogs due to spatial orientation differences .
  • Oxo Derivative : The ketone at the 3-position (185099-67-6) serves as a versatile intermediate for synthesizing secondary alcohols or amines via reduction .

Physicochemical and Reactivity Profiles

  • Lipophilicity: The tert-butyl group enhances lipophilicity across all analogs (ClogP ~2–3), but the iodo substituent increases molecular weight and polarizability compared to amino or hydroxy groups.
  • Solubility : The hydroxy derivative (143557-91-9) exhibits higher aqueous solubility due to hydrogen bonding, whereas the iodo analog may require DMSO or THF for dissolution .
  • Stability: The iodo group’s susceptibility to light or nucleophilic attack contrasts with the stability of the carbamate-protected amino or hydroxy derivatives .

Biological Activity

Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C12_{12}H20_{20}INO2_2, with a molecular weight of approximately 337.201 g/mol. The compound features a tert-butyl group, an iodine atom, and a bicyclic structure that contributes to its unique properties.

Property Value
Molecular FormulaC12_{12}H20_{20}INO2_2
Molecular Weight337.201 g/mol
Purity97%
Physical FormPale-yellow to yellow-brown sticky oil
CAS Number2750168-72-8

Pharmacological Properties

Research indicates that compounds similar to tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane derivatives exhibit various biological activities, particularly in the realm of neurology and oncology:

  • Neuroactive Properties : The bicyclic structure allows for interaction with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
  • Antitumor Activity : Some analogs have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
  • Antimicrobial Effects : Preliminary studies suggest that certain derivatives may possess antimicrobial properties, although further research is needed.

Case Studies

  • Synthesis and Evaluation of Analog Compounds : A study synthesized several derivatives of 8-azabicyclo[3.2.1]octane and evaluated their effects on cancer cell lines, demonstrating that modifications at the nitrogen position significantly affected cytotoxicity.
    • Findings : Compounds with halogen substitutions (like iodine) exhibited enhanced activity against melanoma cells compared to their non-halogenated counterparts.
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of azabicyclic compounds highlighted that the presence of the tert-butyl group and halogen atoms plays a crucial role in enhancing biological activity.
    • : Modifications in the stereochemistry and functional groups can lead to significant variations in biological efficacy.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its action may involve:

  • Receptor Binding : Binding to specific receptors in the nervous system, potentially modulating neurotransmitter release.
  • Enzyme Inhibition : Inhibition of enzymes involved in tumor progression or microbial growth.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how does iodine introduction impact reaction efficiency?

  • Methodological Answer : The compound’s synthesis likely involves functionalizing the 8-azabicyclo[3.2.1]octane core. A tert-butyl carboxylate group is typically introduced via Boc protection of the amine, followed by iodination at the exo-3 position. Iodination efficiency depends on the electrophilic agent (e.g., NIS or I₂ with a Lewis acid) and solvent polarity. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (a precursor) has a reported mp of 58–59°C , suggesting thermal stability that may influence reaction conditions. Monitor yields via HPLC or LC-MS, and optimize stoichiometry to minimize byproducts.

Q. How is the purity and identity of this compound validated in academic settings?

  • Methodological Answer : Purity is assessed using HPLC (≥97–98% as per commercial standards ), while identity confirmation employs:

  • NMR : Analyze exo-3 iodination via 1^1H/13^13C splitting patterns and coupling constants.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., expected m/z for C₁₂H₁₉INO₂).
  • Melting Point : Compare with analogs (e.g., tert-butyl 3-oxo derivatives melt at 58–59°C ).

Q. What safety protocols are critical when handling this iodinated bicyclic compound?

  • Methodological Answer : Follow SDS guidelines for tert-butyl carboxylates and iodinated compounds:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Work in a fume hood to avoid inhalation (evidenced by SDSs for similar compounds ).
  • Spill Management : Absorb with inert material and dispose as halogenated waste .

Advanced Research Questions

Q. How does the exo-3 iodine substituent influence the stereoelectronic properties of the bicyclic system in catalysis or medicinal chemistry applications?

  • Methodological Answer : The bulky iodine atom at exo-3 may:

  • Steric Effects : Hinders nucleophilic attack at adjacent positions, altering reactivity in cross-coupling reactions.
  • Electronic Effects : Polarizes the C–I bond, making it a candidate for Ullmann or Suzuki-Miyaura couplings.
  • Stereochemical Analysis : Use X-ray crystallography or NOE NMR to confirm spatial arrangement and its impact on binding affinity in receptor studies.

Q. What analytical challenges arise in distinguishing exo vs. endo isomers during synthesis, and how are they resolved?

  • Methodological Answer :

  • Chromatography : Optimize HPLC methods with chiral columns (e.g., Chiralpak®) to separate isomers.
  • Spectroscopy : Compare 1^1H NMR coupling constants; exo-iodine may exhibit distinct vicinal coupling due to rigid bicyclic geometry.
  • Computational Modeling : DFT calculations predict thermodynamic stability of exo vs. endo conformers.

Q. How do conflicting purity reports from suppliers affect experimental reproducibility, and how can researchers mitigate this?

  • Methodological Answer : Discrepancies in purity (e.g., 97% vs. 98% ) may alter reaction kinetics or yields. Mitigation strategies:

  • In-House Validation : Re-analyze purity via independent HPLC/GC-MS.
  • Batch Comparison : Test multiple batches under standardized conditions (e.g., catalytic hydrogenation efficiency).
  • Supplier Documentation : Cross-reference CAS numbers (e.g., 185099-67-6 for tert-butyl 3-oxo analogs ) to confirm structural consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.